1-((5-Chlorothiophen-2-yl)methyl)cyclopropane-1-carboxylic acid
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Overview
Description
1-((5-Chlorothiophen-2-yl)methyl)cyclopropane-1-carboxylic acid is a chemical compound with the molecular formula C9H9ClO2S and a molecular weight of 216.68 g/mol It is characterized by the presence of a cyclopropane ring attached to a carboxylic acid group and a 5-chlorothiophen-2-ylmethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((5-Chlorothiophen-2-yl)methyl)cyclopropane-1-carboxylic acid typically involves the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through a cyclopropanation reaction, where an alkene is treated with a carbene or a carbenoid reagent.
Introduction of the 5-Chlorothiophen-2-ylmethyl Group: This step involves the substitution of a suitable precursor with 5-chlorothiophen-2-ylmethyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-((5-Chlorothiophen-2-yl)methyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 5-chlorothiophen-2-ylmethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-((5-Chlorothiophen-2-yl)methyl)cyclopropane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-((5-Chlorothiophen-2-yl)methyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 1-((5-Chlorothiophen-2-yl)methyl)cyclopropane-1-carbaldehyde
- N-((5-Chlorothiophen-2-yl)methyl)-2-methylcyclopropane-1-carboxamide
- 1-(((5-Chlorothiophen-2-yl)methyl)carbamoyl)cyclopropane-1-carboxylic acid
Uniqueness
1-((5-Chlorothiophen-2-yl)methyl)cyclopropane-1-carboxylic acid is unique due to its specific structural features, such as the combination of a cyclopropane ring and a 5-chlorothiophen-2-ylmethyl group
Properties
Molecular Formula |
C9H9ClO2S |
---|---|
Molecular Weight |
216.68 g/mol |
IUPAC Name |
1-[(5-chlorothiophen-2-yl)methyl]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C9H9ClO2S/c10-7-2-1-6(13-7)5-9(3-4-9)8(11)12/h1-2H,3-5H2,(H,11,12) |
InChI Key |
MPJDQOWPSXAASJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CC2=CC=C(S2)Cl)C(=O)O |
Origin of Product |
United States |
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